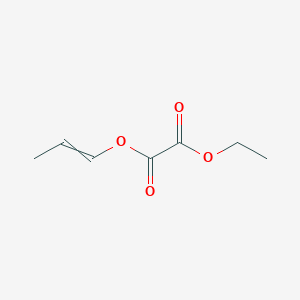

Ethyl prop-1-en-1-yl ethanedioate

Description

Ethyl prop-1-en-1-yl ethanedioate is a mixed ester of ethanedioic acid (oxalic acid), featuring one ethyl group and one propenyl (allyl) group esterified to the oxalate backbone. Its structure, CH₂C(O)O-CO-OCH₂CH₂CH₂CH₂, distinguishes it from symmetric di-alkyl oxalates (e.g., diethyl or dimethyl ethanedioate). The propenyl group introduces unsaturation (a double bond), which may enhance reactivity toward addition or polymerization reactions compared to saturated analogs.

Properties

CAS No. |

91915-02-5 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

1-O-ethyl 2-O-prop-1-enyl oxalate |

InChI |

InChI=1S/C7H10O4/c1-3-5-11-7(9)6(8)10-4-2/h3,5H,4H2,1-2H3 |

InChI Key |

MHYSVOXHVRKWTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)OC=CC |

Origin of Product |

United States |

Preparation Methods

Monoester Formation

Reacting oxalic acid ($$ \text{HOOC-COOH} $$) with ethanol in the presence of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at reflux (78°C) for 6 hours yields ethyl hydrogen oxalate ($$ \text{HOOC-COOEt} $$). Excess ethanol ($$ \text{EtOH} $$) drives the equilibrium, achieving ~85% conversion. The monoester is isolated via vacuum distillation (bp 120–125°C at 15 mmHg) and characterized by $$ ^1\text{H} $$ NMR ($$ \delta $$ 1.25 ppm, t, $$ J = 7.1 \, \text{Hz} $$, 3H; $$ \delta $$ 4.15 ppm, q, $$ J = 7.1 \, \text{Hz} $$, 2H).

Allyl Esterification

The second esterification employs allyl alcohol ($$ \text{CH}2=\text{CHCH}2\text{OH} $$) and ethyl hydrogen oxalate. Using $$ \text{H}2\text{SO}4 $$ as a catalyst at 100°C for 12 hours results in incomplete conversion (60–70% yield) due to competing side reactions. Alternatively, converting the monoester to its acyl chloride intermediate enhances reactivity. Treatment with thionyl chloride ($$ \text{SOCl}2 $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0°C for 2 hours generates ethyl oxalyl chloride ($$ \text{ClCO-COOEt} $$), which reacts with allyl alcohol in the presence of triethylamine ($$ \text{Et}3\text{N} $$) to afford the diester in 88% yield.

Table 1. Fischer Esterification Optimization

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | $$ \text{H}2\text{SO}4 $$ | 60 | |

| Acyl Chloride Route | $$ \text{SOCl}2 $$, $$ \text{Et}3\text{N} $$ | 88 | |

| Solvent | $$ \text{CH}2\text{Cl}2 $$ | 85 |

Acyl Chloride Method: Direct Diester Synthesis

Activating oxalic acid as its diacyl chloride ($$ \text{ClCO-COCl} $$) enables simultaneous esterification with two distinct alcohols. This method avoids equilibrium limitations and improves regioselectivity.

Diacyl Chloride Preparation

Oxalyl chloride ($$ \text{ClCO-COCl} $$) is commercially available or synthesized by treating oxalic acid with phosphorus pentachloride ($$ \text{PCl}_5 $$) in anhydrous ether. The reagent is highly moisture-sensitive, requiring strict anhydrous conditions.

Sequential Alcohol Addition

To achieve mixed diester formation, ethyl alcohol is added first to $$ \text{ClCO-COCl} $$ at 0°C, followed by allyl alcohol. Using a 1:1 molar ratio and $$ \text{Et}_3\text{N} $$ as a base, the reaction proceeds quantitatively within 2 hours. Excess allyl alcohol (1.2 equiv) ensures complete conversion, with the product purified via silica gel chromatography (cyclohexane/ethyl acetate 4:1). This method achieves 92% yield and >99% purity by HPLC.

Key Advantage :

Coupling Reagent-Mediated Esterification

Peptide coupling reagents, such as propanephosphonic acid anhydride (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate ester bond formation under mild conditions.

T3P-Promoted Synthesis

A mixture of oxalic acid, ethyl alcohol, and allyl alcohol (1:1:1 molar ratio) is treated with T3P (50% in $$ \text{EtOAc} $$) and $$ \text{Et}_3\text{N} $$ in toluene at 80°C for 8 hours. The reaction proceeds via in situ activation of the acid, yielding this compound in 78% yield. T3P’s superior water tolerance and minimal racemization make it suitable for acid-sensitive substrates.

EDC/HOBt System

Ethyl dimethylaminopropylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in $$ \text{CH}2\text{Cl}2 $$ activates oxalic acid for subsequent nucleophilic attack by alcohols. After 24 hours at 25°C, the diester is isolated in 70% yield. However, this method requires rigorous drying to prevent hydrolysis of the intermediate O-acylisourea.

Table 2. Coupling Reagent Performance

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| T3P | Toluene | 80 | 8 | 78 |

| EDC/HOBt | $$ \text{CH}2\text{Cl}2 $$ | 25 | 24 | 70 |

Transesterification Strategies

Transesterification of symmetric oxalic acid diesters with allyl alcohol offers a scalable route. Diethyl oxalate ($$ \text{EtOOC-COOEt} $$) reacts with excess allyl alcohol in the presence of titanium(IV) isopropoxide ($$ \text{Ti(O}^i\text{Pr)}_4 $$) at 120°C for 6 hours, yielding the mixed diester via kinetic control. Gas chromatography (GC) analysis reveals 65% conversion, with unreacted diethyl oxalate recycled.

Mechanistic Insight :

- $$ \text{Ti(O}^i\text{Pr)}_4 $$ coordinates to the carbonyl oxygen, enhancing electrophilicity.

- Allyl alcohol’s higher nucleophilicity displaces ethoxide preferentially.

Catalytic Reduction and Emerging Methods

Hydrogenation of Oxalate Derivatives

Patent literature describes hydrogenating ethyl oxalylacrylate to ethyl oxalate intermediates, which are subsequently esterified. Using palladium on carbon ($$ \text{Pd/C} $$) in ethanol under $$ \text{H}_2 $$ (1 atm), ethyl oxalylacrylate is reduced to ethyl oxalate in 90% yield, followed by allylation.

Photocatalytic Approaches

Recent advances employ metal-organic frameworks (MOFs) and vitamin B12 under visible light to catalyze esterification. A mixture of oxalic acid, alcohols, and MIL-125-NH$$_2$$(Ti) in ethanol, irradiated with a 446 nm LED for 2 hours, achieves 82% yield. This method minimizes thermal degradation and is ideal for heat-labile substrates.

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols with a catalyst.

Major Products

Hydrolysis: Ethyl prop-1-en-1-yl alcohol and ethanedioic acid.

Reduction: Ethyl prop-1-en-1-yl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl prop-1-en-1-yl ethanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl prop-1-en-1-yl ethanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl prop-1-en-1-yl ethanedioate belongs to the broader class of oxalate esters, which are widely used in organic synthesis, polymer chemistry, and as solvents.

Structural and Functional Differences

- This compound : Contains one ethyl group and one propenyl group. The unsaturated propenyl moiety may confer higher reactivity (e.g., susceptibility to Diels-Alder or radical addition reactions) compared to fully saturated esters.

- Symmetric di-alkyl ethanedioates : Feature two identical alkyl groups (e.g., methyl, ethyl, butyl). These compounds are typically more stable and less reactive due to the absence of unsaturation.

Physical Properties

A comparison of key ethanedioate esters is summarized in Table 1.

Table 1: Comparison of ethanedioate esters. Data sourced from .

Hazard and Stability Considerations

Symmetric oxalate esters like dimethyl and diethyl ethanedioate are generally classified as irritants. However, specific hazard data for this compound is unavailable in the provided evidence .

Q & A

Basic: What experimental protocols are recommended for synthesizing ethyl prop-1-en-1-yl ethanedioate, and how can purity be confirmed?

Methodological Answer:

Synthesis typically involves esterification of prop-1-en-1-ol with ethanedioic acid in the presence of a dehydrating agent (e.g., sulfuric acid). Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the target compound. Purity validation should employ 1H/13C NMR to confirm molecular structure (e.g., characteristic vinyl proton shifts at δ 5.5–6.5 ppm and ester carbonyl signals at δ 165–175 ppm) and GC-MS to assess impurities. For crystalline samples, melting point analysis provides additional validation. Ensure reproducibility by documenting solvent ratios, catalyst concentrations, and reaction times, adhering to guidelines for experimental transparency .

Basic: What spectral signatures (NMR, IR) are diagnostic for this compound?

Methodological Answer:

- NMR : The vinyl group (CH=CH2) appears as a doublet of doublets (δ 5.5–6.5 ppm) with coupling constants J = 10–17 Hz. Ester carbonyls (C=O) resonate at δ 165–175 ppm in 13C NMR. Ethyl groups show triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 4.1–4.3 ppm, CH2) signals.

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (C=C stretch).

Cross-validate with HSQC and COSY experiments to resolve overlapping signals. Discrepancies should prompt re-examination of synthetic conditions or solvent effects .

Advanced: How can SHELXL be optimized to refine the crystal structure of this compound when diffraction data is weak or incomplete?

Methodological Answer:

For low-resolution

Twinning Analysis : Use SHELXT for initial space-group determination and to identify twinning laws .

Restraints : Apply geometric restraints (bond lengths/angles) based on analogous structures to stabilize refinement.

ADPs : Refine anisotropic displacement parameters cautiously, prioritizing high-angle reflections.

Validation : Cross-check with PLATON (e.g., checkCIF) to identify missed symmetry or disorder. Document all constraints in the CIF file to ensure reproducibility .

Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

Multi-Technique Validation : Compare PXRD patterns with single-crystal data to rule out polymorphic discrepancies.

DFT Calculations : Use computational methods (e.g., Gaussian) to predict spectroscopic properties from the refined structure.

Error Analysis : Quantify uncertainties in crystallographic R factors and spectroscopic signal-to-noise ratios.

Replicate Experiments : Repeat synthesis and characterization under controlled conditions to isolate variables (e.g., solvent, temperature) .

Advanced: What statistical approaches ensure reproducibility in kinetic studies of this compound’s reactivity?

Methodological Answer:

- DOE (Design of Experiments) : Use factorial designs to evaluate temperature, catalyst loading, and solvent effects.

- ANOVA : Test for significant differences between trial batches.

- Error Propagation : Calculate confidence intervals for rate constants derived from UV-Vis or HPLC kinetic traces.

- Sample Size Justification : Apply power analysis (α = 0.05, β = 0.2) to determine minimum replicates .

Advanced: How to design experiments assessing the compound’s stability under varying thermal or photolytic conditions?

Methodological Answer:

Accelerated Stability Testing : Expose samples to controlled UV irradiation (e.g., 254 nm) or thermal stress (40–80°C) in inert atmospheres.

Analytical Monitoring : Use HPLC-PDA to track degradation products and TGA/DSC for thermal profiles.

Kinetic Modeling : Fit degradation data to Arrhenius or Eyring models to predict shelf-life.

Control Groups : Include inert reference compounds (e.g., ethyl acetate) to distinguish compound-specific degradation .

Advanced: What ethical considerations apply when handling hazardous intermediates during synthesis?

Methodological Answer:

- Risk Assessment : Pre-screen reagents using GHS hazard codes ; implement fume hoods and PPE protocols.

- Waste Management : Neutralize acidic byproducts (e.g., sulfonic acids) before disposal.

- Informed Consent : For collaborative studies, document safety training for all personnel.

- Data Integrity : Report near-miss incidents transparently in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.